3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine

Description

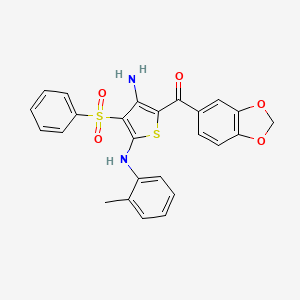

This compound features a thiophene-2,4-diamine core substituted at three key positions:

- Position 3: Benzenesulfonyl group (C₆H₅SO₂–).

- Position 5: 2H-1,3-benzodioxole-5-carbonyl moiety (C₈H₅O₃–CO–).

- N2-Amine: 2-Methylphenyl group (C₆H₃(CH₃)–).

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2-methylanilino)thiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5S2/c1-15-7-5-6-10-18(15)27-25-24(34(29,30)17-8-3-2-4-9-17)21(26)23(33-25)22(28)16-11-12-19-20(13-16)32-14-31-19/h2-13,27H,14,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHYGDLERANVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, functional groups are introduced through electrophilic substitution reactions.

Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through coupling reactions, such as Suzuki or Heck coupling.

Functional Group Modifications: Amino, phenylsulfonyl, and o-tolylamino groups are introduced through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiophene moieties.

Reduction: Reduction reactions could target the sulfonyl group or other reducible functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene or benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or interfering with cellular processes.

Comparison with Similar Compounds

Research and Commercial Considerations

- Synthesis Complexity : The target compound’s benzenesulfonyl group may simplify synthesis compared to BA98455’s methoxy variant, which requires additional functionalization steps .

- Cost Drivers : BA98455’s higher price ($574/1mg) reflects the added cost of methoxy and fluorine substituents . The target compound’s pricing is likely comparable.

Biological Activity

The compound 3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine is a member of the benzodioxole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described by its key functional groups:

- Benzodioxole moiety : Known for antioxidant properties.

- Thiophene ring : Often associated with various biological activities.

- Benzenesulfonyl group : Contributes to solubility and potential interaction with biological targets.

Research indicates that compounds containing the benzodioxole structure often exhibit their biological effects through the following mechanisms:

- Antioxidant Activity : Compounds with methylenedioxyphenyl groups can scavenge free radicals, which may prevent oxidative stress-related damage in cells.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes.

- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and disruption of mitochondrial function .

Biological Activity Summary

Case Studies

- Cytotoxic Evaluation : A study evaluated the compound's effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. Results indicated significant cytotoxicity, with a mechanism involving apoptosis induction and mitochondrial dysfunction. The study highlighted that the presence of specific substituents on the benzene ring enhanced anticancer activity due to increased lipophilicity .

- SIRT1 Inhibition Studies : Investigations into the compound's ability to inhibit SIRT1 (a protein involved in cellular regulation) provided insights into its potential as a therapeutic agent. Docking studies suggested favorable interactions between the compound and SIRT1, indicating a possible pathway for its anticancer effects .

Research Findings

Recent research has focused on the synthesis and evaluation of benzodioxole derivatives for their therapeutic potentials:

- Antitumor Activity : Benzodioxole-based compounds have been shown to possess antitumor properties through mechanisms such as ribonucleotide reductase inhibition, crucial for DNA synthesis and repair .

- Low Toxicity Profile : Many derivatives exhibit low toxicity towards healthy cell lines (e.g., NIH/3T3), making them promising candidates for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.